7-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid
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Overview
Description
7-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic aromatic compound that contains a benzotriazole ring substituted with a carboxylic acid group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the reaction of a fluorinated benzotriazole precursor with a carboxylating agent. One common method is the reaction of 7-fluoro-1H-benzotriazole with carbon dioxide in the presence of a base, such as potassium carbonate, under high pressure and temperature conditions . Another approach involves the use of a Grignard reagent, where 7-fluoro-1H-benzotriazole is reacted with a carboxylating agent like carbon dioxide or formic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
7-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group can form hydrogen bonds and other interactions with proteins, enzymes, and other biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-benzotriazole-5-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-chloro-1H-1,2,3-benzotriazole-5-carboxylic acid: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
5-nitro-1H-1,2,3-benzotriazole: Contains a nitro group instead of a carboxylic acid, resulting in different reactivity and applications.
Uniqueness
7-fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
1401413-98-6 |
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Molecular Formula |
C7H4FN3O2 |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
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